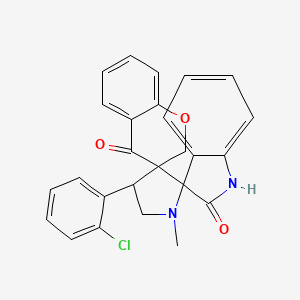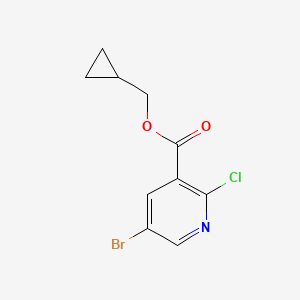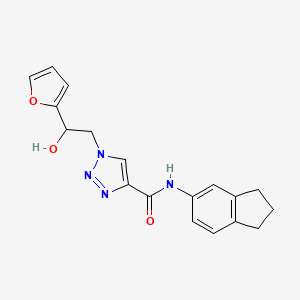![molecular formula C11H26Cl2N2 B2483039 [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-73-1](/img/structure/B2483039.png)
[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C11H26Cl2N2 and its molecular weight is 257.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Molecular Structure
- The compound has been a focus in the study of various molecular structures and chemical interactions. For instance, its derivatives have been involved in investigations about the crystal and molecular structures, as seen in the synthesis and characterization of different compounds where piperidine rings often assume a chair conformation, and the geometry around sulfur atoms is typically distorted tetrahedral (Naveen et al., 2015), (Girish et al., 2008), (Prasad et al., 2008).
Medicinal Chemistry and Drug Discovery
- Various derivatives of "[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride" have been studied for their potential in medicinal applications. These derivatives have been explored for their roles in neurotransmission, with some showing promise as monoamine uptake inhibitors, hinting at potential applications in treating conditions like cocaine abuse (Meltzer et al., 2006). Other studies focus on the synthesis and characterization of Schiff bases, which are known for their wide range of pharmacological activities, including anticonvulsant properties (Pandey & Srivastava, 2011).
Bone Health and Osteoclast Activity
- Some derivatives of this compound have been studied for their potential in affecting bone health. For example, derivatives have shown moderate to high antiosteoclast and osteoblast activity, which is significant for conditions related to bone density and strength (G. S. Reddy et al., 2012).
Antioxidant Properties
- The compound's derivatives have also been studied for their antioxidant potency. For instance, a particular molecule synthesized from a derivative exhibited significant antioxidant efficacy when verified with DPPH and ABTS methods, showcasing the potential for combating oxidative stress (Dineshkumar & Parthiban, 2022).
Chemical Reactions and Synthesis Processes
- The compound and its derivatives have been essential in studying various synthesis processes and chemical reactions, providing insights into the formation of complex molecular structures and the conditions favorable for such syntheses (Jafari, 2018), (Klimova et al., 2013).
Propriétés
IUPAC Name |
(1-pentan-3-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-11(4-2)13-7-5-10(9-12)6-8-13;;/h10-11H,3-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLJVJOWXGHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)

![3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B2482961.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)


![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)
![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
